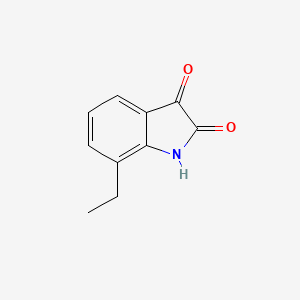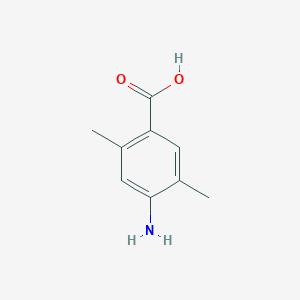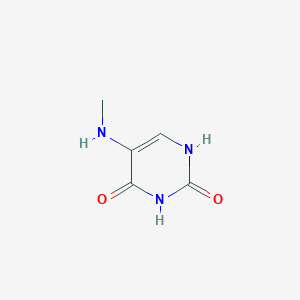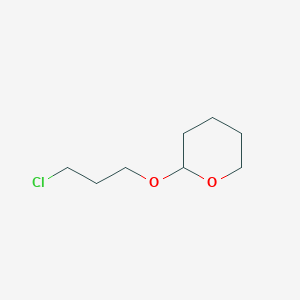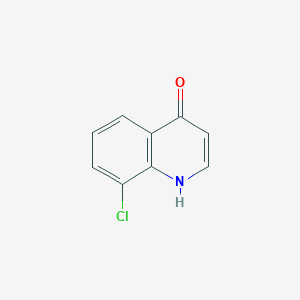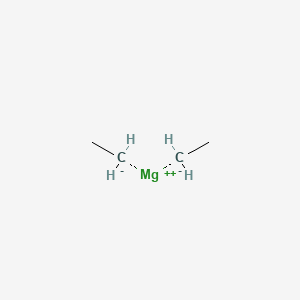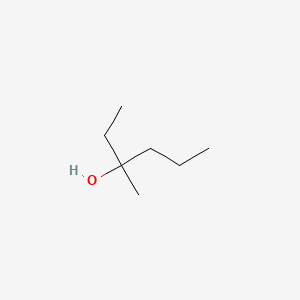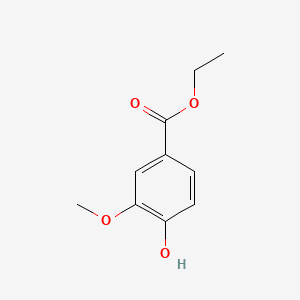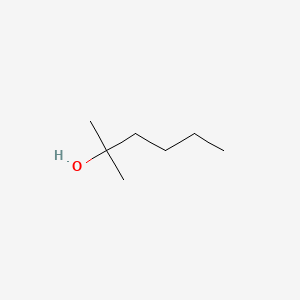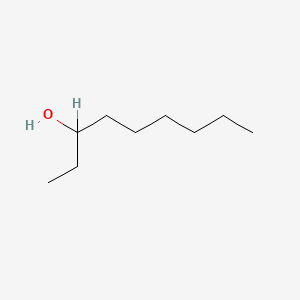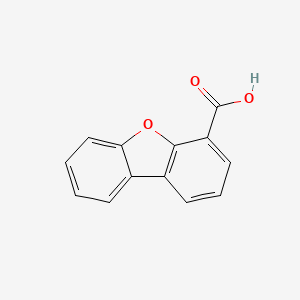
ジベンゾフラン-4-カルボン酸
概要
説明
ジベンゾフラン-4-カルボン酸は、第4位にカルボン酸基が結合したジベンゾフラン骨格を特徴とする化学化合物です。 この構造は、有機合成や材料科学研究において貴重な存在となっています 。 ジベンゾフラン-4-カルボン酸の分子式はC13H8O3、分子量は212.2 g/molです .
科学的研究の応用
Dibenzofuran-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic precursor in the synthesis of light-emitting polycyclic aromatic hydrocarbons.
Medicine: Investigated for its potential use in the treatment of parasitic diseases such as schistosomiasis.
Industry: Employed in the development of organic light-emitting devices and other advanced materials.
Safety and Hazards
DBCA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is also toxic to aquatic life with long-lasting effects .
作用機序
ジベンゾフラン-4-カルボン酸の作用機序は、特定の分子標的や経路との相互作用を含みます。 たとえば、ヒストン脱アセチル化酵素8の阻害剤として、ヒストンのアセチル化状態に影響を与え、遺伝子発現や細胞機能の変化につながります 。具体的な分子標的や経路は、特定の用途や使用状況によって異なる場合があります。
類似化合物:
ジベンゾフラン: カルボン酸基を持たない、類似の構造を持つ親化合物です.
ジベンゾチオフェン: ジベンゾフランの酸素原子の代わりに硫黄原子を含んでいます.
ベンゾフラン-2-カルボン酸: カルボン酸基が第2位にある関連化合物です.
独自性: ジベンゾフラン-4-カルボン酸は、第4位にカルボン酸基が存在することで、さらなる化学修飾のための官能基を提供し、ユニークです。 これは、合成化学や材料科学研究において特に貴重なものとなっています .
生化学分析
Biochemical Properties
The carboxylic acid group in Dibenzofuran-4-carboxylic acid serves as a crucial functional handle, facilitating further chemical modifications through reactions such as esterification, amidation, and coupling reactions, which are fundamental in building molecular complexity .
Cellular Effects
Currently, there is limited information available on the specific cellular effects of Dibenzofuran-4-carboxylic acid. It has been used in the synthesis of S. mansoni histone deacetylase 8 (HDAC8) inhibitors , suggesting potential roles in modulating gene expression and cellular metabolism.
Molecular Mechanism
Its role as a synthetic precursor in the synthesis of light-emitting polycyclic aromatic hydrocarbons (PAHs) and HDAC8 inhibitors suggests that it may interact with various biomolecules in these contexts .
Temporal Effects in Laboratory Settings
Dibenzofuran-4-carboxylic acid is stable with a storage temperature of -20°C and has a shelf life of at least 4 years
Metabolic Pathways
Benzofuran compounds are known to undergo two major catabolic routes: lateral and angular dioxygenation pathways .
準備方法
合成経路と反応条件: ジベンゾフラン-4-カルボン酸は、さまざまな方法で合成できます。 一般的なアプローチの1つは、高原子価ヨウ素試薬を用いたオルト-ヒドロキシスチルベンの環化です 。 別の方法は、m-クロロ過安息香酸存在下、(ジアセトキシヨード)ベンゼンを触媒として用いた2-ヒドロキシスチルベンの酸化環化です 。 さらに、置換されたベンゾフランは、ルテニウム触媒によるC-およびO-アリル異性化に続いて環状メタセシスを用いて、対応する置換された1-アリル-2-アリルオキシベンゼンから合成することができます .
工業生産方法: ジベンゾフラン-4-カルボン酸の工業生産は、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を含みます。具体的な方法は、必要な用途や出発物質の入手可能性によって異なります。
化学反応の分析
反応の種類: ジベンゾフラン-4-カルボン酸は、さまざまな化学反応を起こします。その例を挙げます。
求電子反応: ハロゲン化やフリーデル・クラフツ反応などです.
エステル化とアミド化: カルボン酸基は重要な官能基として、さらなる化学修飾を促進します.
一般的な試薬と条件:
ハロゲン化: 通常、塩素や臭素などのハロゲン化剤の使用を含みます。
フリーデル・クラフツ反応: 多くの場合、塩化アルミニウムなどのルイス酸触媒の存在下で行われます。
エステル化: 酸触媒の存在下、アルコールとの反応を含みます。
アミド化: 適切な条件下でのアミンとの反応を含みます。
主な生成物:
ハロゲン化ジベンゾフラン-4-カルボン酸: ハロゲン化によって生成されます。
エステルおよびアミド誘導体: エステル化およびアミド化反応によって生成されます。
4. 科学研究への応用
ジベンゾフラン-4-カルボン酸は、化学、生物学、医学、産業など、幅広い科学研究分野で応用されています。
類似化合物との比較
Dibenzofuran: A parent compound with a similar structure but lacking the carboxylic acid group.
Dibenzothiophene: Contains a sulfur atom in place of the oxygen atom in dibenzofuran.
Benzofuran-2-carboxylic Acid: A related compound with the carboxylic acid group at the second position.
Uniqueness: Dibenzofuran-4-carboxylic acid is unique due to the presence of the carboxylic acid group at the fourth position, which provides a functional handle for further chemical modifications. This makes it particularly valuable in synthetic chemistry and material science research .
特性
IUPAC Name |
dibenzofuran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMAWCXKHJSJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307275 | |
| Record name | Dibenzofuran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2786-05-2 | |
| Record name | 4-Dibenzofurancarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzofuran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can dibenzofuran-4-carboxylic acid be utilized in the synthesis of materials for OLEDs?
A1: Dibenzofuran-4-carboxylic acid can be used as a starting material for the synthesis of π-extended PAHs suitable for OLED applications. [] The research demonstrates a rhodium-catalyzed annulation reaction where dibenzofuran-4-carboxylic acid reacts with internal alkynes. The choice of catalyst, specifically whether a cyclopentadienyl (Cp) or pentamethylcyclopentadienyl (Cp) ligand is used, dictates the reaction outcome. While [CpRhCl2]2 primarily yields isocoumarins, the non-methylated [CpRhI2]n catalyst facilitates the formation of naphthalene derivatives, ultimately leading to PAHs. [] These synthesized PAHs, with their extended π-systems, possess desirable optical properties for OLED applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
